tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate
Overview
Description
Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features a tert-butyl ester group, a chlorosulfonyl group, and an indole core, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the chlorosulfonation of an indole derivative followed by esterification with tert-butyl alcohol. The reaction conditions often require the use of chlorosulfonic acid and a suitable base to neutralize the reaction mixture .
Industrial Production Methods
Industrial production of tert-butyl esters, including this compound, often employs efficient and scalable methods. These methods may involve the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions to achieve high yields . The process is optimized to minimize the use of hazardous reagents and to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the chlorosulfonyl group.
Substitution: Nucleophilic substitution reactions are common, where the chlorosulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and manganese catalysts.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of substituted indole derivatives .
Scientific Research Applications
Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate involves its interaction with specific molecular targets. The chlorosulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Sulfonimidates: These compounds share a similar sulfonyl group and are used in similar applications.
tert-Butyl Esters: Other tert-butyl esters, such as tert-butyl 7-(methanesulfonyl)-1H-indole-1-carboxylate, have comparable reactivity and applications.
Uniqueness
Tert-butyl 7-(chlorosulfonyl)-1H-indole-1-carboxylate is unique due to its specific combination of functional groups, which provides distinct reactivity and versatility in organic synthesis. Its chlorosulfonyl group offers unique substitution and oxidation reactions that are not as readily achievable with other similar compounds .
Properties
IUPAC Name |
tert-butyl 7-chlorosulfonylindole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO4S/c1-13(2,3)19-12(16)15-8-7-9-5-4-6-10(11(9)15)20(14,17)18/h4-8H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHOOHCXWLLONB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC2=C1C(=CC=C2)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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